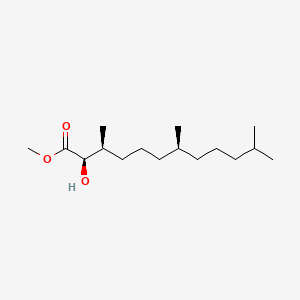
2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with two methoxy groups at the 4 and 5 positions and a hex-1-yn-1-yl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-dimethoxybenzaldehyde and hex-1-yne.
Alkylation Reaction: The hex-1-yne is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the corresponding acetylide anion.
Nucleophilic Addition: The acetylide anion is then reacted with 4,5-dimethoxybenzaldehyde under anhydrous conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzoic acid.
Reduction: 2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Hex-1-yn-1-yl)-4,5-dimethoxybenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Similar Compounds:
2-(Hex-1-yn-1-yl)aniline: Similar structure but with an aniline group instead of an aldehyde.
2-(Hex-1-yn-1-yl)furan: Similar structure but with a furan ring instead of a benzaldehyde core.
4,5-Dimethoxybenzaldehyde: Lacks the hex-1-yn-1-yl group.
Uniqueness: this compound is unique due to the presence of both the hex-1-yn-1-yl group and the dimethoxybenzaldehyde core
Propriétés
| 106824-47-9 | |
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2-hex-1-ynyl-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H18O3/c1-4-5-6-7-8-12-9-14(17-2)15(18-3)10-13(12)11-16/h9-11H,4-6H2,1-3H3 |
Clé InChI |
PODVQUYAYLZQLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1=CC(=C(C=C1C=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol](/img/no-structure.png)

![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)

![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)
